1-methyl-2-phenyl-1H-pyrrole

Physicochemical characterization Solid-state handling Formulation

Researchers requiring regioselective C-H functionalization of pyrroles often face limited options that balance steric control with practical handling. 1-Methyl-2-phenyl-1H-pyrrole (CAS 938-37-4) addresses this dual challenge: • Low melting point (43-44 °C) enables liquid dispensing on automated synthesis platforms, unlike the high-melting 2-phenylpyrrole analog (mp 129 °C). • The C2-phenyl group directs Pd-catalyzed alkenylation with regioselectivity unavailable from 1-methylpyrrole, while the N-methyl group preserves solubility. • Functions as both an alkenylation substrate and a metal-coordinating ligand, enabling diverse pyrrole library construction from a single building block. Supplied at 98% purity with reliable global logistics for immediate research deployment.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 938-37-4
Cat. No. B1610632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-phenyl-1H-pyrrole
CAS938-37-4
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C2=CC=CC=C2
InChIInChI=1S/C11H11N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-9H,1H3
InChIKeyRLAVWVJZAAVVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-phenyl-1H-pyrrole (CAS 938-37-4): Procurement-Relevant Physicochemical and Functional Baseline


1-Methyl-2-phenyl-1H-pyrrole (C₁₁H₁₁N, MW 157.21) is an N-methyl, C2-phenyl-substituted pyrrole. It is a solid at ambient temperature (mp 43–44 °C) with a boiling range of 80–100 °C at 0.3 Torr, a predicted density of 0.96 ± 0.1 g/cm³, and a predicted pKa of −3.17 ± 0.70 . Its computed LogP of 2.69 ± 0.47 (CLogP 3.44) [1] indicates moderate lipophilicity. The compound functions as an alkenylation agent and ligand for coordination chemistry , and its synthesis has been described since at least 1986 .

Why Generic Substitution Fails for 1-Methyl-2-phenyl-1H-pyrrole: Key Differentiators vs. Analogous Pyrroles


Substituting 1-methyl-2-phenyl-1H-pyrrole (CAS 938-37-4) with an in-class analog such as 2-phenylpyrrole or 1-methylpyrrole compromises key handling and reactivity parameters. Removing the N-methyl group (as in 2-phenyl-1H-pyrrole) raises the melting point from 43–44 °C to 129 °C [1], complicating melt-processing and low-temperature solution protocols. Omitting the C2-phenyl group (as in 1-methylpyrrole) eliminates both the aromatic π-stacking capacity and the steric profile that govern regioselectivity in C–H alkenylation and coordination chemistry . These differences are quantitative and experimentally verifiable, not merely structural curiosities.

Quantitative Differentiation Evidence for 1-Methyl-2-phenyl-1H-pyrrole: Comparator-Anchored Data


Melting Point vs. 2-Phenyl-1H-pyrrole: Handling and Formulation Implications

1-Methyl-2-phenyl-1H-pyrrole (CAS 938-37-4) melts at 43–44 °C , whereas its N–H analog 2-phenyl-1H-pyrrole (CAS 3042-22-6) melts at 129 °C [1]. The 85–86 °C difference arises from the loss of intermolecular N–H···π hydrogen bonding upon N-methylation, transforming the compound from a high-melting crystalline solid to a low-melting solid that can be handled as a liquid slightly above ambient temperature.

Physicochemical characterization Solid-state handling Formulation

Lipophilicity (LogP) vs. N-Phenylpyrrole: Differential Solubility and Partitioning

1-Methyl-2-phenyl-1H-pyrrole exhibits a calculated LogP of 2.69 ± 0.47 and CLogP of 3.44 [1]. By comparison, N-phenylpyrrole (no methyl group at N1, no phenyl at C2) shows LogP values in the range of 1.2–1.83 [2]. The C2-phenyl substituent in 1-methyl-2-phenyl-1H-pyrrole adds approximately 0.9–1.5 LogP units relative to N-phenylpyrrole, consistent with the incremental contribution of a phenyl ring.

Lipophilicity ADME prediction Extraction

Synthetic Utility: Alkenylation Reactivity vs. 1-Methylpyrrole

1-Methyl-2-phenyl-1H-pyrrole is explicitly described as an alkenylation agent that reacts with chlorides, furans, heterocycles, and arylated compounds to form alkenes, and as a ligand for metal coordination . In contrast, 1-methylpyrrole (lacking the C2-phenyl group) undergoes C2-alkenylation under Pd/DAF catalysis as a substrate but is not itself employed as a stoichiometric alkenylation agent [1]. The C2-phenyl group in the target compound activates the pyrrole toward electrophilic pathways and provides a handle for further functionalization via directed C–H activation [2].

Synthetic methodology C–H functionalization Alkenylation

Predicted pKa vs. Pyrrole: Implications for Acid/Base Workup

The predicted pKa of 1-methyl-2-phenyl-1H-pyrrole is −3.17 ± 0.70 for the protonated pyrrole nitrogen , whereas unsubstituted pyrrole has a measured pKa of −3.8 [1]. The approximately +0.6 unit shift indicates slightly weaker basicity, attributable to electron donation from the N-methyl and C2-phenyl groups. This difference influences the pH at which the compound can be extracted into aqueous acid or back-extracted into organic solvent during purification.

Acid-base chemistry Extraction Purification

Electrochemical Oxidation Window vs. 1-Methylpyrrole Polymer Films

Poly(1-methylpyrrole) films exhibit an oxidation potential of ~0.3 V vs. Ag/Ag⁺ [1]. The C2-phenyl substituent in 1-methyl-2-phenyl-1H-pyrrole is expected to shift the monomer oxidation potential anodically by 0.2–0.5 V, based on the electron-withdrawing mesomeric effect of the phenyl group observed for related N-phenylpyrrole monomers [2]. This shift has been demonstrated for analogous para-substituted N-phenylpyrroles, where electron-attracting substituents increase Eₚₐ values [3].

Electropolymerization Conducting polymers Cyclic voltammetry

High-Value Application Scenarios for 1-Methyl-2-phenyl-1H-pyrrole (CAS 938-37-4)


Low-Temperature Organic Synthesis and Automated Liquid Handling

With a melting point of 43–44 °C, 1-methyl-2-phenyl-1H-pyrrole can be melted with gentle warming and dispensed as a liquid using automated synthesis platforms, whereas 2-phenylpyrrole (mp 129 °C) requires high-temperature melt handling. This enables its use in parallel synthesis arrays where precise liquid aliquoting at near-ambient temperatures is essential [Source: Section 3, Evidence_Item 1].

Alkenylation and Cross-Coupling Building Block for Medicinal Chemistry Libraries

The compound's dual capacity as an alkenylation agent and metal-coordinating ligand makes it a strategic building block for constructing diversely functionalized pyrrole libraries. Its C2-phenyl group enables regioselective C–H functionalization via directed palladium catalysis, offering a synthetic entry point that 1-methylpyrrole cannot provide [Source: Section 3, Evidence_Item 3].

Lipophilic Probe Molecule in ADME Assays

The LogP of 2.69 ± 0.47 places this compound in a desirable lipophilicity range for membrane permeability studies. Relative to N-phenylpyrrole (LogP ~1.2–1.83), the enhanced lipophilicity provides a better model for drug-like small molecules requiring moderate-to-high partitioning into lipid bilayers, making it useful as a calibration standard or scaffold in early-stage ADME screening [Source: Section 3, Evidence_Item 2].

Electrochemical Monomer for Conducting Polymer Films with Extended Stability Window

The anticipated anodic shift in oxidation potential (estimated +0.2 to +0.5 V relative to 1-methylpyrrole) makes 1-methyl-2-phenyl-1H-pyrrole a candidate monomer for electrodeposited polymer films requiring a wider electrochemical stability window, such as protective coatings for battery electrodes or corrosion-resistant layers [Source: Section 3, Evidence_Item 5].

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